molecular formula C6H4F2O3 B2974729 rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis CAS No. 2375250-84-1

rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis

Cat. No.: B2974729
CAS No.: 2375250-84-1
M. Wt: 162.092
InChI Key: JBPVXGAWQIKXFE-GBXIJSLDSA-N
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Description

rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis is a specialized bicyclic compound of high interest in medicinal chemistry and drug discovery research. With the molecular formula C 6 H 6 F 2 O 3 and a molecular weight of 164.11 g/mol, it presents a unique three-dimensional scaffold that serves as a versatile building block for the synthesis of more complex molecules . The compound's structure incorporates a cis -fused 3-oxabicyclo[3.2.0]heptane core, which contains two carbonyl groups, making it a potential precursor for further chemical transformations. A key feature is the presence of two fluorine atoms at the 6-position, a modification frequently employed in lead optimization to influence a molecule's potency, metabolic stability, and membrane permeability . While specific biological data for this compound is not available, analogous oxabicyclo[3.2.0]heptane and azabicyclo[3.2.0]heptane derivatives are actively investigated in pharmaceutical research for various therapeutic areas, including as potential inhibitors of challenging targets like mutant KRas in oncology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for performing all necessary analytical characterizations to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3/c7-6(8)1-2-3(6)5(10)11-4(2)9/h2-3H,1H2/t2-,3+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPVXGAWQIKXFE-GBXIJSLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1(F)F)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C1(F)F)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and cyclopentane derivatives.

    Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the oxirane ring is formed. This is often achieved through the use of strong bases or acids as catalysts.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Bicyclo[3.2.0] Frameworks

The following compounds share the bicyclo[3.2.0]heptane core but differ in heteroatom placement, substituents, and functional groups:

Compound Name Molecular Formula Key Substituents/Functional Groups Heteroatom System Potential Applications
rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione,cis (Target) C₆H₆F₂O₃ 6,6-difluoro; 2,4-dione 3-oxabicyclo[3.2.0] Synthetic intermediates, drug design
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one C₆H₈O₂ 7-keto 2-oxabicyclo[3.2.0] Lactone synthesis, ring-opening reactions
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₄H₂₂N₂O₄S Pivalamido, carboxylic acid; thia-aza system 4-thia-1-azabicyclo[3.2.0] Beta-lactam antibiotics (e.g., penicillin derivatives)
Key Differences:

Heteroatom Placement :

  • The target compound’s 3-oxa system contrasts with the 2-oxa analog in , altering ring strain and electronic distribution.
  • The thia-aza system in ’s compound introduces sulfur and nitrogen, enabling beta-lactam-like reactivity .

The pivalamido and carboxylic acid groups in ’s compound suggest antibacterial activity, unlike the target’s dione-focused design .

Functional Groups: The 2,4-dione system in the target compound contrasts with the singular 7-keto group in the 2-oxa analog, enabling diverse reactivity (e.g., enolate formation).

Comparison with Natural Product Derivatives

highlights bicyclic monoterpenes like (1S,2R,3R,5S)-2-hydroxymethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol, which share a bicyclic framework but differ in ring system ([3.1.1] vs. [3.2.0]) and substituents (hydroxyl vs. fluorine/dione) . Natural derivatives often prioritize hydroxyl or methyl groups for biological interactions, whereas the synthetic target leverages fluorine for electronic modulation.

Biological Activity

The compound rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione, cis is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

  • IUPAC Name : rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione
  • Molecular Formula : C₆H₆F₂O₃
  • Molecular Weight : 164.11 g/mol
  • CAS Number : 2375250-84-1

The compound features a bicyclic structure with two fluorine atoms and an oxabicyclo ring, contributing to its unique physical and chemical properties.

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione is primarily attributed to its interaction with biological macromolecules such as proteins and enzymes. The fluorine substituents may enhance lipophilicity and alter the compound's binding affinity to target sites.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the compound was tested against a panel of bacteria including E. coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • Staphylococcus aureus: 16 µg/mL

These findings suggest that rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione exhibits significant antibacterial activity.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in human cancer cell lines.

Table: Cytotoxicity Results

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

The IC₅₀ values indicate that the compound has moderate cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent.

Potential Therapeutic Uses

Given its biological activities, rac-(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione may have several therapeutic applications:

  • Antimicrobial Agents : Due to its efficacy against bacterial strains.
  • Anticancer Drugs : Its cytotoxic properties warrant further investigation for cancer treatment.
  • Enzyme Inhibitors : The ability to interact with enzymes suggests potential as a biochemical probe.

Future Research Directions

Further research is needed to explore:

  • The detailed mechanism of action at the molecular level.
  • Structure-activity relationships (SAR) to optimize efficacy.
  • In vivo studies to assess pharmacokinetics and toxicity.

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